molecular formula C10H19Cl3N4 B6156266 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride CAS No. 1179371-16-4

1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride

Cat. No.: B6156266
CAS No.: 1179371-16-4
M. Wt: 301.6
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Description

1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The spirocyclic framework imparts rigidity and three-dimensionality to the molecule, which can enhance its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride typically involves the construction of the imidazo[4,5-c]pyridine core followed by the formation of the spirocyclic structure. One common method starts with the condensation of 2,3-diaminopyridine with a suitable aldehyde under oxidative conditions to form the imidazo[4,5-c]pyridine core . This intermediate is then reacted with a piperidine derivative to form the spirocyclic structure. The final product is obtained as a trihydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the pure trihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine core or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazo[4,5-c]pyridine core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique binding mode with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may act as an allosteric modulator, binding to a site distinct from the active site and inducing conformational changes that affect the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] trihydrochloride is unique due to its specific spirocyclic structure, which imparts rigidity and three-dimensionality. This structural feature can enhance its interaction with biological targets, potentially leading to improved selectivity and potency compared to other similar compounds.

Properties

CAS No.

1179371-16-4

Molecular Formula

C10H19Cl3N4

Molecular Weight

301.6

Purity

95

Origin of Product

United States

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